molecular formula C10H21N B101955 1-Butylazepane CAS No. 15753-35-2

1-Butylazepane

Cat. No. B101955
CAS RN: 15753-35-2
M. Wt: 155.28 g/mol
InChI Key: IIUDBWFOJYPWAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08345407B2

Procedure details

Procedure 1a—The first N-substitution of azepane was carried out using butyl bromide as an N-alkylating agent to form 1-butylazepane. To a stirring solution of azepane (49.97 g, 503.8 mmol) in methanol (220 cm3) cooled in an ice-water bath was added dropwise 1-bromobutane (57 cm3, 530 mmol), and then potassium carbonate (72.5 g, 524 mmol). The mixture was vigorously stirred at room temperature for 24 h. The resulting suspension was filtered through a sintered glass fret and the solution concentrated under reduced pressure at 45° C. in a rotary evaporator. A yellowish suspension was thus obtained and distilled in vacuo (45-47° C., 5.5 mmHg) to give 1-butylazepane as a colourless liquid (50.30 g, 64.3%). δH (500.13 MHz, CDCl3) 2.62 (4H, t, 3J(H,H)=5.5 Hz), 2.45 (2H, m), 1.64 (4H, br m), 1.59 (4H, br m), 1.45 (2H, m), 1.30 (2H, sextet, 3J(H,H)=7.4 Hz), 0.90 (3H, t, 3J(H,H)=7.4 Hz); δC (125.76 MHz, CDCl3) 58.2, 55.7, 29.8, 28.0, 27.1, 20.9, 14.1. ESI-MS: m/z=156 [M+H]+ (100). Calcd. for C10H22N: 156.1752; found: 156.1755.
Quantity
49.97 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
57 mL
Type
reactant
Reaction Step Two
Quantity
72.5 g
Type
reactant
Reaction Step Three
Yield
64.3%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.Br[CH2:9][CH2:10][CH2:11][CH3:12].C(=O)([O-])[O-].[K+].[K+]>CO>[CH2:9]([N:1]1[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)[CH2:10][CH2:11][CH3:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
49.97 g
Type
reactant
Smiles
N1CCCCCC1
Name
Quantity
220 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
57 mL
Type
reactant
Smiles
BrCCCC
Step Three
Name
Quantity
72.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was vigorously stirred at room temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered through a sintered glass
CONCENTRATION
Type
CONCENTRATION
Details
the solution concentrated under reduced pressure at 45° C. in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
A yellowish suspension was thus obtained
DISTILLATION
Type
DISTILLATION
Details
distilled in vacuo (45-47° C., 5.5 mmHg)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(CCC)N1CCCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 50.3 g
YIELD: PERCENTYIELD 64.3%
YIELD: CALCULATEDPERCENTYIELD 64.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.